Delavirdine

pharmacokinetics drug-drug interactions CYP450 inhibition

Delavirdine (U 90152) is the only first-generation NNRTI acting as a potent CYP3A4 inhibitor, unlike nevirapine (inducer) and efavirenz—essential for pharmacokinetic boosting and DDI research. Its unique P236L mutation confers hypersensitivity to other NNRTIs, enabling distinctive resistance evolution studies. With nonlinear PK and high interpatient variability (CV up to 100%), it is ideal for TDM and population PK modeling. Procure for applications not achievable with other NNRTIs.

Molecular Formula C22H28N6O3S
Molecular Weight 456.6 g/mol
CAS No. 136817-59-9
Cat. No. B1662856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelavirdine
CAS136817-59-9
SynonymsDelavirdine
Delavirdine Mesylate
Mesylate, Delavirdine
Rescriptor
U 90152
U 90152S
U-90152
U-90152S
U90152
U90152S
Molecular FormulaC22H28N6O3S
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C
InChIInChI=1S/C22H28N6O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20/h4-8,13-15,24-26H,9-12H2,1-3H3
InChIKeyWHBIGIKBNXZKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.60e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Delavirdine (CAS 136817-59-9): Procurement-Relevant Overview of a First-Generation NNRTI for HIV-1 Research


Delavirdine (U 90152) is a bisheteroarylpiperazine non-nucleoside reverse transcriptase inhibitor (NNRTI) with selective activity against HIV-1. It directly binds to the reverse transcriptase enzyme, disrupting its catalytic site and blocking RNA-dependent and DNA-dependent DNA polymerase activities. Delavirdine selectively inhibits recombinant HIV-1 reverse transcriptase with an IC50 of 0.26 μM, while demonstrating minimal inhibition of human DNA polymerase α (IC50 = 440 μM) and polymerase δ (IC50 > 550 μM), yielding a >1,690-fold selectivity window. In vitro antiviral activity against clinical HIV-1 isolates shows a mean IC50 of 0.038 μM (n = 74 isolates; range: 0.001 to 0.69 μM) [1]. Unlike nevirapine or efavirenz, delavirdine functions as a potent inhibitor of cytochrome P450 3A4 and other CYP isoforms, a characteristic more commonly associated with protease inhibitors [2]. The U.S. FDA has approved delavirdine for use in combination antiretroviral therapy [3].

Why Delavirdine (CAS 136817-59-9) Cannot Be Substituted with Other NNRTIs: Key Differentiators for Informed Procurement


Generic substitution among NNRTIs is not supported by comparative evidence due to divergent pharmacokinetic, metabolic, and resistance profiles. Delavirdine is unique among first-generation NNRTIs in its role as a potent CYP3A4 inhibitor, a property that distinguishes it from nevirapine (a moderate CYP3A4 inducer) and efavirenz [1]. This metabolic inhibition profile creates distinct drug-drug interaction considerations and potential pharmacokinetic boosting applications. Furthermore, delavirdine requires three-times-daily dosing, contrasting with twice-daily (nevirapine) or once-daily (efavirenz) regimens, which impacts adherence and therapeutic drug monitoring strategies [2]. Critically, delavirdine resistance can emerge through a unique P236L mutation that confers hypersensitivity to other NNRTIs, while cross-resistance mutations (K103N, Y181C) affect all first-generation agents differently [3]. Delavirdine also exhibits nonlinear pharmacokinetics with large interpatient variability (%CV up to 100% for volume of distribution), a factor not uniformly observed across the class [4]. These compound-specific characteristics render direct substitution scientifically invalid and underscore the need for compound-specific procurement decisions.

Delavirdine (CAS 136817-59-9) Product-Specific Quantitative Evidence Guide: Comparative Data vs. NNRTI Class Members


CYP3A4 Inhibition Profile: Delavirdine vs. Nevirapine and Efavirenz

Delavirdine functions as a potent inhibitor of cytochrome P450 3A4 (CYP3A4), whereas nevirapine is a moderate CYP3A4 inducer that lowers plasma concentrations of CYP3A4 substrates. Unlike both nevirapine and efavirenz, delavirdine's CYP3A4 inhibition can be exploited for pharmacokinetic boosting, as demonstrated by its ability to improve the pharmacokinetics of co-administered drugs such as indinavir [1]. Delavirdine maximally inhibits 70% to 75% of predose erythromycin breath test values with an IC50 of approximately 0.9 μmol/L, confirming its potent and reversible hepatic CYP3A inhibition [2].

pharmacokinetics drug-drug interactions CYP450 inhibition

Resistance Mutation P236L: Delavirdine-Selective Mutation with Hypersensitivity to Other NNRTIs

Delavirdine is uniquely associated with the P236L reverse transcriptase mutation, which emerges during in vitro passage in the presence of delavirdine. Unlike K103N and Y181C (which confer cross-resistance to multiple NNRTIs), the P236L mutation confers an increase in HIV-1 susceptibility to other NNRTIs—a phenomenon described as hypersensitivity [1]. In a Phase I/II clinical trial of delavirdine monotherapy (ACTG 260), phenotypic resistance developed in 28 of 30 subjects within 8 weeks. While K103N and Y181C were the predominant mutations, P236L was detected in <10% of isolates, confirming its occurrence in clinical settings [2].

drug resistance reverse transcriptase mutations HIV-1 virology

Nonlinear Pharmacokinetics with High Interpatient Variability: A Delavirdine Distinction

Delavirdine exhibits nonlinear pharmacokinetics with substantial interpatient variability that distinguishes it from the more predictable linear pharmacokinetics observed with nevirapine and efavirenz. Population pharmacokinetic analysis of 234 HIV-infected patients from ACTG 260 and 261 studies revealed a mean volume of distribution at steady state of 67.6 L with a coefficient of variation (CV) of 100%, and intrinsic oral clearance of 19.8 L/h (CV = 64%) [1]. The concentration at half the maximum velocity of metabolism (Km) was 6.3 μmol/L (CV = 69%). Diurnal variation significantly alters delavirdine clearance, impacting therapeutic drug monitoring strategies [2].

population pharmacokinetics therapeutic drug monitoring pharmacometrics

Broad-Spectrum CYP Inhibition: Delavirdine Inhibition of CYP2C9, CYP2C19, and CYP2D6

Beyond CYP3A4, delavirdine exhibits concentration-dependent inhibition of multiple CYP isoforms with distinct kinetic mechanisms. In human liver microsomes, delavirdine demonstrates mixed-type inhibition of CYP2C9 with an apparent Ki of 2.6 ± 0.4 μM, as measured by diclofenac 4′-hydroxylation [1]. It noncompetitively inhibits CYP2C19-catalyzed (S)-mephenytoin 4′-hydroxylation with a Ki of 24 ± 3 μM, and competitively inhibits recombinant CYP2D6 with a Ki of 12.8 ± 1.8 μM [2]. Delavirdine does not inhibit CYP1A2 or CYP2E1 at concentrations up to 100 μM, demonstrating isoform selectivity [3].

drug metabolism cytochrome P450 in vitro pharmacology

Dosing Frequency: Delavirdine Three-Times-Daily vs. Once- or Twice-Daily NNRTIs

Delavirdine requires three-times-daily oral administration, whereas nevirapine is dosed twice daily and efavirenz once daily [1]. Delavirdine exhibits a shorter half-life compared to both nevirapine and efavirenz, which have long half-lives enabling less frequent dosing and providing a degree of 'forgiveness' if a dose is taken late [2]. Unlike nevirapine and efavirenz, which achieve mean trough plasma concentrations well in excess of the IC90 of wild-type virus, data on delavirdine trough concentrations relative to inhibitory thresholds are limited [3].

dosing regimen adherence clinical pharmacology

Delavirdine (CAS 136817-59-9): Optimal Research and Industrial Application Scenarios Based on Evidence-Based Differentiation


Pharmacokinetic Boosting Studies Leveraging Delavirdine's CYP3A4 Inhibition

Delavirdine is uniquely suited for research investigating pharmacokinetic boosting strategies among NNRTIs. Its potent CYP3A4 inhibition (maximal 70-75% inhibition of ERMBT with IC50 = 0.9 μmol/L) [1] makes it a valuable tool compound for studying drug-drug interactions, particularly when combined with protease inhibitors that are CYP3A4 substrates. This application is supported by the demonstrated ability of delavirdine to improve the pharmacokinetics of indinavir [2], a property not shared by nevirapine or efavirenz, which are CYP3A4 inducers.

Resistance Mechanism Studies Focused on P236L Mutation and Hypersensitivity Phenomena

Delavirdine provides a unique experimental system for investigating NNRTI resistance mechanisms that diverge from typical cross-resistance patterns. The P236L mutation, which emerges in <10% of delavirdine-resistant clinical isolates, confers increased susceptibility to other NNRTIs (hypersensitivity) rather than cross-resistance [3]. This distinctive resistance signature makes delavirdine an essential reference compound for studies of sequential therapy, resistance evolution, and structure-function relationships in HIV-1 reverse transcriptase.

Therapeutic Drug Monitoring Research Due to High Pharmacokinetic Variability

The nonlinear pharmacokinetics and large interpatient variability of delavirdine (volume of distribution CV = 100%; oral clearance CV = 64%) [4] position it as an ideal model compound for therapeutic drug monitoring (TDM) research. Studies investigating TDM strategies, diurnal variation effects on drug exposure, and population pharmacokinetic modeling benefit from delavirdine's pronounced variability, which contrasts with the more predictable linear kinetics of nevirapine and efavirenz.

In Vitro CYP Inhibition Profiling and Drug Interaction Screening

Delavirdine serves as a reference inhibitor for multiple CYP isoforms (CYP2C9 Ki = 2.6 μM; CYP2C19 Ki = 24 μM; CYP2D6 Ki = 12.8 μM; CYP3A4 irreversible inactivation) [5]. Its broad-spectrum yet isoform-selective inhibition profile (sparing CYP1A2 and CYP2E1 at ≤100 μM) makes it a valuable positive control in in vitro drug metabolism studies, particularly for evaluating potential drug-drug interactions in combination antiretroviral therapy research.

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